molecular formula C24H26N4O3 B353515 4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 942863-16-3

4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No. B353515
CAS RN: 942863-16-3
M. Wt: 418.5g/mol
InChI Key: AUVWVOWXZIDYHO-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a morpholino group, a benzimidazole ring, and a pyrrolidinone ring. These features suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The benzimidazole and pyrrolidinone rings in the compound are aromatic heterocycles, which can participate in pi stacking and hydrogen bonding interactions. The morpholino group could also participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Given the presence of multiple heterocycles and a morpholino group, this compound is likely to be polar and could have good solubility in polar solvents .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. Potential areas of interest could include its physical and chemical properties, its reactivity, and its potential biological activity .

properties

IUPAC Name

1-(3-methylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-17-5-4-6-19(13-17)27-15-18(14-22(27)29)24-25-20-7-2-3-8-21(20)28(24)16-23(30)26-9-11-31-12-10-26/h2-8,13,18H,9-12,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVWVOWXZIDYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

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